(2-Bromophenyl)arsonic acid
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Overview
Description
(2-Bromophenyl)arsonic acid is an organoarsenic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to an arsonic acid group. This compound is part of the broader class of arsonic acids, which are known for their applications in various fields, including agriculture and medicine. The molecular formula of this compound is C6H6AsBrO3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)arsonic acid typically involves the electrophilic aromatic substitution of an activated aromatic substrate with arsenic acid. One common method is the Béchamp reaction, where aniline reacts with arsenic acid to form the arsonic acid derivative . The reaction conditions often require a controlled environment to ensure the proper substitution and stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Bromophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Catalysts like iron(III) bromide (FeBr3) are used to facilitate bromination reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted phenyl arsonic acids.
Scientific Research Applications
(2-Bromophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Medicine: Research explores its use in treating certain diseases, leveraging its unique chemical properties.
Industry: It finds applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways and causing oxidative stress . It may also inhibit the growth of microorganisms by interfering with their metabolic processes.
Comparison with Similar Compounds
Phenylarsonic acid: Similar structure but lacks the bromine atom.
Methylarsonic acid: Contains a methyl group instead of a bromine atom.
Arsanilic acid: Aniline derivative with an arsonic acid group.
Uniqueness: (2-Bromophenyl)arsonic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it distinct from other arsonic acids and potentially more effective in certain applications .
Properties
CAS No. |
60593-34-2 |
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Molecular Formula |
C6H6AsBrO3 |
Molecular Weight |
280.94 g/mol |
IUPAC Name |
(2-bromophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsBrO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,(H2,9,10,11) |
InChI Key |
CHLWTLWNDBAQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[As](=O)(O)O)Br |
Origin of Product |
United States |
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